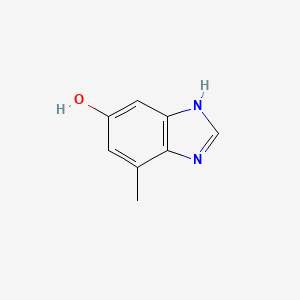

7-methyl-3H-benzimidazol-5-ol

Übersicht

Beschreibung

“7-methyl-3H-benzimidazol-5-ol” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . It is a white solid that appears in the form of tabular crystals .

Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives has been reported . This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .Molecular Structure Analysis

Benzimidazole is formed by the fusion of benzene and imidazole . The structure of benzimidazole allows it to easily interact with the biopolymers of the living system . It has been speculated that benzimidazoles resemble purine-like structures and elicit some biological applications .Chemical Reactions Analysis

Benzimidazole is a base . It can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in the form of tabular crystals . It has a molar mass of 118.139 g·mol−1 and a melting point of 170 to 172 °C . The acidity (pKa) is 12.8 for benzimidazole and 5.6 for the conjugate acid .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 4-methyl-1H-1,3-benzodiazol-6-ol:

Antimicrobial Activity

4-methyl-1H-1,3-benzodiazol-6-ol has shown significant antimicrobial properties. Research indicates its effectiveness against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. This makes it a potential candidate for developing new antimicrobial agents .

Antioxidant Properties

This compound has been studied for its antioxidant capabilities. It has demonstrated the ability to scavenge free radicals, which can help in reducing oxidative stress in biological systems. This property is crucial for developing treatments for diseases related to oxidative damage .

Anticancer Potential

Studies have explored the anticancer properties of 4-methyl-1H-1,3-benzodiazol-6-ol. It has been found to inhibit the growth of certain cancer cell lines, making it a promising compound for further research in cancer therapy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It can potentially be used to develop new anti-inflammatory drugs, which are essential for treating various inflammatory conditions .

Antiviral Applications

Research has shown that 4-methyl-1H-1,3-benzodiazol-6-ol possesses antiviral properties. It has been tested against different viruses, showing potential as a component in antiviral medications .

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes. Enzyme inhibitors are crucial in the development of drugs for various diseases, including metabolic disorders and infections .

Neuroprotective Effects

There is ongoing research into the neuroprotective effects of 4-methyl-1H-1,3-benzodiazol-6-ol. It has shown potential in protecting nerve cells from damage, which could be beneficial in treating neurodegenerative diseases .

Photophysical Properties

The photophysical properties of this compound have been explored for potential applications in materials science. Its unique properties could be useful in developing new materials for electronic and photonic devices .

Safety And Hazards

Zukünftige Richtungen

Benzimidazoles and their derivatives have shown promising applications in biological and clinical studies . They possess many pharmacological properties and are extensively explored as inhibitors of various enzymes involved in a wide range of therapeutic uses . The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is a future direction for benzimidazole research .

Eigenschaften

IUPAC Name |

7-methyl-3H-benzimidazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-6(11)3-7-8(5)10-4-9-7/h2-4,11H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMVFKSZUIFBRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-3H-benzimidazol-5-ol | |

CAS RN |

1231749-80-6 | |

| Record name | 4-methyl-1H-1,3-benzodiazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2465574.png)

![Ethyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2465579.png)

![tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2465584.png)